5-Nitro-2,3'-bipyridin-6-amine
Description
5-Nitro-2,3'-bipyridin-6-amine is a heterocyclic compound featuring a bipyridine backbone with a nitro (-NO₂) group at the 5-position and an amine (-NH₂) group at the 6-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological exploration. These derivatives demonstrated inhibitory effects on viral replication, though the exact mechanism remains under investigation.
Properties
Molecular Formula |
C10H8N4O2 |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
3-nitro-6-pyridin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8N4O2/c11-10-9(14(15)16)4-3-8(13-10)7-2-1-5-12-6-7/h1-6H,(H2,11,13) |
InChI Key |
JOICQOFBBBNORI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: 5-Nitro-2-(2-thienyl)-3,4'-bipyridin-6-amine
Key Differences :
- Substituent : Replaces the 3'-pyridine ring with a thienyl group (a sulfur-containing heterocycle).
Comparison Table :
Functional Analog: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
Key Differences :
- Structural Complexity : Incorporates a benzodioxin ring and a methoxy (-OCH₃) group, increasing molecular weight (391.46 g/mol) and hydrophobicity.
- Functional Groups: Features a dimethylaminoethyl side chain, which may enhance blood-brain barrier penetration.
Comparison Table :
Nitro-Containing Heterocycles: Impurities and Byproducts
Compounds like 5-Nitrosopyrimidine-2,4,6-triamine (Nitrosotriaminopyrimidine) and 2,7-Diamino-6-phenylpteridin-4-ol are nitro-functionalized heterocycles listed as impurities in pharmaceutical standards .
Key Comparisons :
- 5-Nitrosopyrimidine-2,4,6-triamine: Structure: Pyrimidine core with three amine groups and a nitroso (-NO) substituent. Role: Often a degradation product or synthetic intermediate, lacking direct pharmacological data.
- 2,7-Diamino-6-phenylpteridin-4-ol: Structure: Pteridine backbone with phenyl and hydroxyl groups. Role: Highlighted as an impurity, emphasizing the need for rigorous purification in nitro-compound synthesis.
Functional Group Impact :
- Nitro groups in these compounds are associated with redox activity, which may contribute to genotoxicity if unmanaged in drug formulations .
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